
4-Bromo-2,3-difluorophenacylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3-difluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H6BrF2N·HCl It is a derivative of phenacylamine, where the phenyl ring is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenacylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4, 2, and 3 positions of the phenyl ring. This can be achieved using bromine and fluorine reagents under controlled conditions.
Formation of Hydrochloride Salt: The resulting 4-Bromo-2,3-difluorophenacylamine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final pure compound.
化学反应分析
Types of Reactions
4-Bromo-2,3-difluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学研究应用
4-Bromo-2,3-difluorophenacylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-2,3-difluorophenacylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms play a crucial role in modulating its chemical reactivity and biological activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules.
相似化合物的比较
Similar Compounds
4-Bromo-2,3-difluorophenol: A related compound with similar bromine and fluorine substitutions but different functional groups.
4-Bromo-2,5-difluorophenacylamine: Another derivative with different fluorine substitution patterns.
Uniqueness
4-Bromo-2,3-difluorophenacylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms in the phenyl ring makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
分子式 |
C8H7BrClF2NO |
|---|---|
分子量 |
286.50 g/mol |
IUPAC 名称 |
2-amino-1-(4-bromo-2,3-difluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrF2NO.ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;/h1-2H,3,12H2;1H |
InChI 键 |
SCEOBYQUGWVTML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)CN)F)F)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
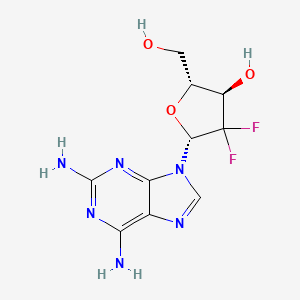
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
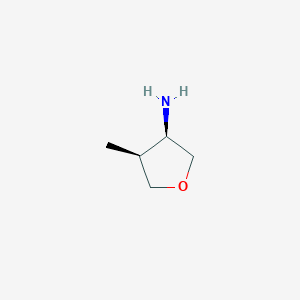
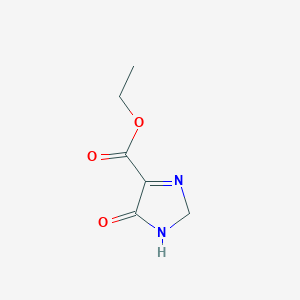
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
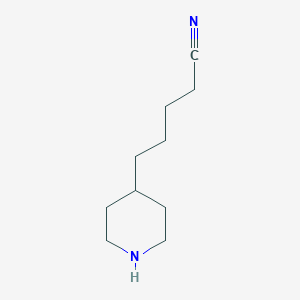
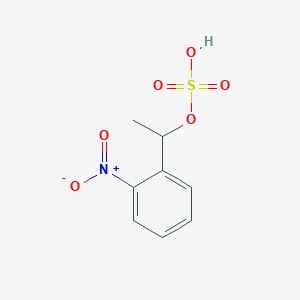
![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
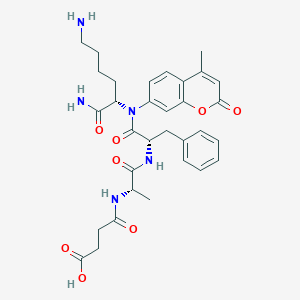
![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
